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Compound of Interest

5-Isobutoxy-pyridine-2-
Compound Name:
carbaldehyde

Cat. No.: B1470524

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 5-Isobutoxy-pyridine-2-carbaldehyde
is not readily available in public databases. This guide provides a detailed analysis of a closely
related analogue, 5-methoxypyridine-3-carbaldehyde, to serve as a representative example of
the spectroscopic characteristics of this class of compounds. The experimental protocols and
analytical workflows described herein are standard for the structural elucidation of novel
organic molecules.

Introduction

Pyridine-2-carbaldehyde derivatives are a class of heterocyclic compounds with significant
interest in medicinal chemistry and materials science due to their versatile reactivity and
biological activity. The introduction of an alkoxy substituent at the 5-position can modulate the
electronic properties and steric profile of the molecule, influencing its interaction with biological
targets. This technical guide presents a summary of the expected spectroscopic data for such
compounds, using 5-methoxypyridine-3-carbaldehyde as a case study. The data is presented
in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 5-methoxypyridine-3-
carbaldehyde.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Data for 5-methoxypyridine-3-carbaldehyde (500 MHz, CDCls)

Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

10.09 S - H-C(O) (aldehyde)

8.65 d 0.9 Pyridine H-2

8.54 d 3.1 Pyridine H-6

7.60 dd 51,15 Pyridine H-4

3.83 (implied) s - -OCHs

Table 2: 13C NMR Data for 5-methoxypyridine-3-carbaldehyde (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
190.6 C=0 (aldehyde)
156.2 Pyridine C-5
145.1 Pyridine C-2
144.8 Pyridine C-6
132.0 Pyridine C-3
116.3 Pyridine C-4
55.7 -OCHs

Note: The assignment of proton and carbon signals is based on established chemical shift
ranges and coupling patterns for substituted pyridines.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for a Representative Alkoxy-Pyridine-Carbaldehyde

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1470524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3050-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic, -OCHs)

~2820, ~2720 Weak C-H stretch (aldehyde)

~1700 Strong C=0 stretch (aldehyde)

~1600, ~1470 Medium-Strong C.::C/C:N stretch (pyridine
ring)

~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data for 5-methoxypyridine-3-carbaldehyde

m/z Value Interpretation
137.14 [M]* (Molecular lon)
108 [M-CHO]*

78 [Pyridine]* fragment

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-25 mg for *H NMR and 20-50 mg for 13C NMR) is prepared
in a suitable deuterated solvent (e.g., CDCls, DMSO-ds) to a volume of approximately 0.6-0.7
mL in a standard 5 mm NMR tube.[1][2] The tube is then placed in the NMR spectrometer.

For *H NMR, a standard single-pulse experiment is performed. For 13C NMR, a proton-
decoupled experiment is typically run to simplify the spectrum to single peaks for each unique
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carbon atom.[3] Chemical shifts are reported in parts per million (ppm) relative to a
tetramethylsilane (TMS) internal standard.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a thin film can be prepared by dissolving a small amount of the compound
(a few milligrams) in a volatile organic solvent (e.g., methylene chloride or acetone), applying a
drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[5][6]
For liquid samples, a drop is placed between two salt plates. The sample is then placed in the
spectrometer's sample holder and the spectrum is acquired.[6] The spectrum is typically
recorded over a range of 4000-400 cm~1.[7]

Mass Spectrometry (MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol,
acetonitrile).[8] The solution is then introduced into the mass spectrometer. Electron ionization
(El) is a common method for small organic molecules, where the sample is bombarded with
high-energy electrons to generate a molecular ion and characteristic fragment ions.[9][10] The
ions are then separated by their mass-to-charge (m/z) ratio and detected.

Analytical Workflow

The structural elucidation of a novel compound like 5-Isobutoxy-pyridine-2-carbaldehyde
follows a logical progression of spectroscopic analyses.
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Caption: Workflow for Spectroscopic Analysis.
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This diagram illustrates the typical workflow for the structural characterization of a synthesized
organic compound. Mass spectrometry is first used to determine the molecular weight. Infrared
spectroscopy then provides information about the functional groups present. Finally, Nuclear
Magnetic Resonance spectroscopy is used to determine the precise connectivity of the atoms,
leading to the final structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

. chem.libretexts.org [chem.libretexts.org]

. orgchemboulder.com [orgchemboulder.com]

. eng.uc.edu [eng.uc.edu]

. chem.libretexts.org [chem.libretexts.org]

°
o8 ~ » ol EEN w N =

. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility
[massspec.chem.ox.ac.uk]

e 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
e 10. chem.libretexts.org [chem.libretexts.org]

« To cite this document: BenchChem. [Spectroscopic Data of 5-Alkoxy-Pyridine-2-
Carbaldehydes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1470524#5-isobutoxy-pyridine-2-carbaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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